6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a benzyloxy group attached to the naphthalene ring, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the naphthalene ring. This can be achieved through a nucleophilic substitution reaction where a benzyl alcohol reacts with a halogenated naphthalene derivative in the presence of a base.
Reduction of the Naphthalene Ring: The naphthalene ring is then partially reduced to form the tetrahydronaphthalene structure. This reduction can be carried out using catalytic hydrogenation or other reducing agents such as lithium aluminum hydride.
Introduction of the Amine Group: The final step involves the introduction of the amine group. This can be achieved through a reductive amination reaction where an appropriate amine precursor reacts with the tetrahydronaphthalene intermediate in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction of the compound can lead to the formation of fully saturated naphthalene derivatives.
Substitution: The benzyloxy and amine groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized quinones, fully saturated naphthalene derivatives, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain receptors or enzymes, while the amine group facilitates its interaction with biological molecules. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 6-(Ethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 6-(Propoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Uniqueness
6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H20ClNO |
---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
6-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c18-17-8-4-7-14-11-15(9-10-16(14)17)19-12-13-5-2-1-3-6-13;/h1-3,5-6,9-11,17H,4,7-8,12,18H2;1H |
InChI Key |
UWSHTMACKQMERS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)OCC3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.